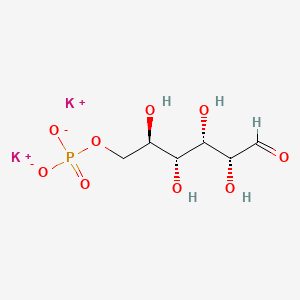

Dipotassium glucose-6-phosphate

Descripción general

Descripción

Dipotassium glucose-6-phosphate is a metabolite of glucose that can be stored in the liver or muscle tissue as glycogen . It has a molecular formula of C6H11K2O9P and an average mass of 336.316 Da . It is also known by other names such as 6-O-Phosphonato-D-glucose de dipotassium, D-Glucose, 6- (dihydrogen phosphate), potassium salt (1:2), and Dikalium-6-O-phosphonato-D-glucose .

Synthesis Analysis

Glucose is converted to D-Glucose 6-phosphate by phosphorylation of the 6′ carbon by either hexokinase or glucokinase in liver cells . This process is part of a fully enzymatic route for the synthesis of glucose 6-phosphate from cellulose .Molecular Structure Analysis

The molecular structure of Dipotassium glucose-6-phosphate is complex and involves several functional groups. The structure has been predicted based on the amino acid chain by SWISS-MODEL and modified by PyMOL and LigPlot+ .Chemical Reactions Analysis

Dipotassium glucose-6-phosphate is involved in several chemical reactions. For instance, it is converted to D-Glucose 6-phosphate by phosphorylation of the 6′ carbon by either hexokinase or glucokinase in liver cells . It is also involved in the production of hydrogen from maltodextrin via in vitro synthetic biosystems .Aplicaciones Científicas De Investigación

-

Biochemistry and Metabolic Pathways

- Dipotassium glucose-6-phosphate is involved in several biochemical reactions within the body. It is converted to D-Glucose 6-phosphate by phosphorylation of the 6′ carbon by either hexokinase or glucokinase in liver cells . D-Glucose 6-phosphate can be stored in the liver or muscle tissue as glycogen until the body needs additional glucose where it will be processed by glycogen phosphorylase and released .

- In terms of application, this compound is used in research to study these metabolic pathways and understand how the body utilizes glucose. The methods of application typically involve in vitro experiments with liver cells or muscle tissue .

- The outcomes of these studies contribute to our understanding of metabolism and can have implications for the treatment of metabolic disorders .

-

Biotechnology and Hydrogen Production

- Dipotassium glucose-6-phosphate is used in the field of biotechnology, specifically in the production of hydrogen . Glucose 6-phosphate dehydrogenase (G6PDH) is an enzyme that catalyzes the oxidation of glucose 6-phosphate (G6P) to 6-phosphogluconolactone (6PGL) with the concomitant reduction of NADP+ to NADPH . This reaction is part of the pentose phosphate pathway and is key in central metabolism .

- In terms of application, researchers have engineered a thermostable highly active glucose 6-phosphate dehydrogenase for use in hydrogen production . The methods of application involve in vitro biocatalysis processes .

- The outcomes of this research have shown that the engineered G6PDH can effectively regenerate NADPH at high temperatures, leading to an 8-fold improvement of productivity rate with 76% of theoretical yield at 60 °C .

-

Plant Physiology and Seed Oil Accumulation

- Dipotassium glucose-6-phosphate is used in the field of plant physiology, specifically in the study of seed oil accumulation . Glucose-6-phosphate dehydrogenase (G6PDH) has been implicated in the supply of reduced nicotine amide cofactors for biochemical reactions and in modulating the redox state of cells .

- In terms of application, researchers have studied the role of G6PDH in Arabidopsis thaliana. They found that loss of cytosolic G6PDH activity affects the metabolism of developing seeds by increasing carbon substrates for synthesis of storage compounds .

- The outcomes of this research suggest that G6PDH plays a role in supplying NADPH for oil accumulation in developing seeds in which photosynthesis may be light limited .

-

Plant Biotechnology and Salt Stress Response

- Dipotassium glucose-6-phosphate is used in the field of plant biotechnology, specifically in the study of salt stress response . Glucose-6-phosphate dehydrogenase (G6PDH) is known as a critical enzyme responsible for nicotinamide adenine dinucleotide phosphate (NADPH) generation in the pentose phosphate pathway (PPP), and has an essential function in modulating redox homeostasis and stress responsiveness .

- In terms of application, researchers have characterized the nine members of the G6PDH gene family in soybean. They found that the expression levels of a cytosolic isoform (GmG6PDH2) were extraordinarily high under salt stress and correlated well with the G6PDH enzyme activities .

- The outcomes of this research indicate that GmG6PDH2 might be the major isoform for NADPH production in PPP, which is involved in the modulation of cellular AsA-GSH cycle to prevent the oxidative damage induced by high salinity .

-

Endocrinology and Pancreatic Islet Function

- Dipotassium glucose-6-phosphate is used in the field of endocrinology, specifically in the study of pancreatic islet function . Treatment of rat pancreatic islets with the glucose metabolite D-glucose 6-phosphate elevates the level of ATP-dependent Ca 2+ within the endoplasmic reticulum indicating it is a key regulator of Ca 2+ storage in the islets .

- In terms of application, this compound is used in research to study the function of pancreatic islets. The methods of application typically involve in vitro experiments with pancreatic islets .

- The outcomes of these studies contribute to our understanding of endocrine function and can have implications for the treatment of metabolic disorders .

-

Engineering and Hydrogen Production

- Dipotassium glucose-6-phosphate is used in the field of engineering, specifically in the production of hydrogen . Glucose 6-phosphate dehydrogenase (G6PDH) is one of the most important dehydrogenases responsible for generating reduced NADPH for anabolism and is also the rate-limiting enzyme in the Entner-Doudoroff pathway .

- In terms of application, researchers have engineered a thermostable highly active glucose 6-phosphate dehydrogenase for use in hydrogen production . The methods of application involve in vitro biocatalysis processes .

- The outcomes of this research have shown that the engineered G6PDH can effectively regenerate NADPH at high temperatures, leading to an 8-fold improvement of productivity rate with 76% of theoretical yield at 60 °C .

-

Plant Physiology and Germination

- Dipotassium glucose-6-phosphate is used in the field of plant physiology, specifically in the study of seed germination . Glucose-6-phosphate dehydrogenase (G6PDH) catalyzes a metabolic hub between glycolysis and the pentose phosphate pathway (PPP), which is the oxidation of glucose-6-phosphate (G6P) to 6-phosphogluconolactone concomitantly with the production of nicotinamide adenine dinucleotide phosphate (NADPH), a reducing power .

- In terms of application, researchers have studied the role of G6PDH in seed germination. They found that G6PDH controls the hormonal metabolism and hormone sensing, ROS detoxification, but also the carbon metabolism and carbon reallocation during the germinating-seed-to-autotrophic-seedling transition .

- The outcomes of these studies contribute to our understanding of plant physiology and can have implications for the treatment of abiotic stress .

Safety And Hazards

Direcciones Futuras

Future research directions include improving our knowledge of G6PDHs in plant physiology and integrating this hidden player in plant performance . There is also interest in understanding how G6PD deficiency moderates diabetes . Another area of interest is the role of glucose-6-phosphate dehydrogenase in responses to low temperatures .

Propiedades

IUPAC Name |

dipotassium;[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P.2K/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;/h1,3-6,8-11H,2H2,(H2,12,13,14);;/q;2*+1/p-2/t3-,4+,5+,6+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHWCIODKVRLNE-FAOVPRGRSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)OP(=O)([O-])[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11K2O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dipotassium glucose-6-phosphate | |

CAS RN |

5996-17-8 | |

| Record name | Glucose 6-(dipotassium phosphate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005996178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glucose, 6-(dihydrogen phosphate), potassium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glucose 6-(dipotassium phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPOTASSIUM GLUCOSE-6-PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZW95F4360 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.